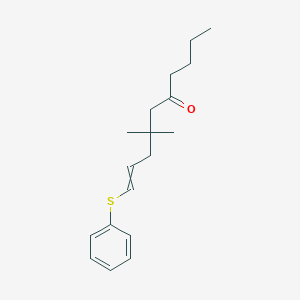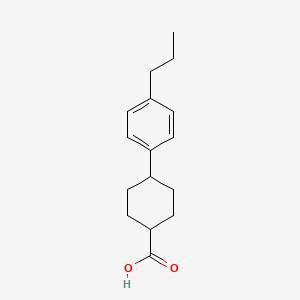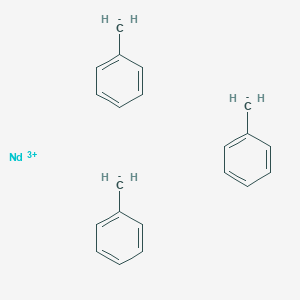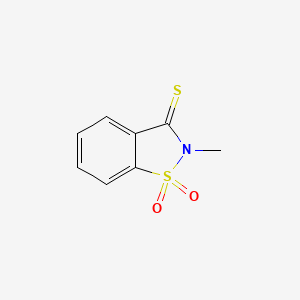
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide is a heterocyclic compound with the molecular formula C8H7NO3S. It is part of the benzisothiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group at the 2-position and a thione group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzenethiol with methyl isocyanate, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxide functionality can be reduced to the corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated derivatives of the benzene ring.
科学研究应用
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of agrochemicals and as a stabilizer in certain polymer formulations.
作用机制
The mechanism of action of 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide involves its interaction with biological macromolecules. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS) upon oxidation, which can damage cellular components and contribute to its antimicrobial properties.
相似化合物的比较
Similar Compounds
- 2-Methyl-1,2-benzisothiazol-3(2H)-one
- 1,2-Benzisothiazol-3(2H)-one
- N-Methylsaccharin
Uniqueness
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide is unique due to the presence of both a thione group and a dioxide functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to generate ROS and form covalent bonds with biological targets makes it a potent antimicrobial agent.
属性
CAS 编号 |
84705-07-7 |
|---|---|
分子式 |
C8H7NO2S2 |
分子量 |
213.3 g/mol |
IUPAC 名称 |
2-methyl-1,1-dioxo-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NO2S2/c1-9-8(12)6-4-2-3-5-7(6)13(9,10)11/h2-5H,1H3 |
InChI 键 |
RRLRWJKWMRETNS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=S)C2=CC=CC=C2S1(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


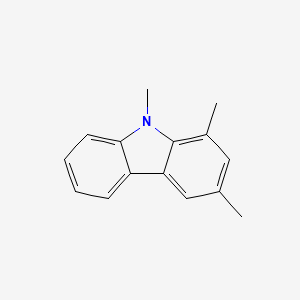
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
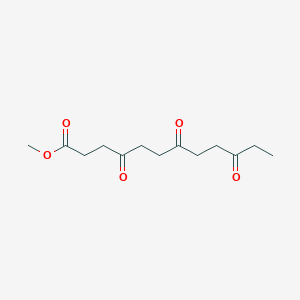
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
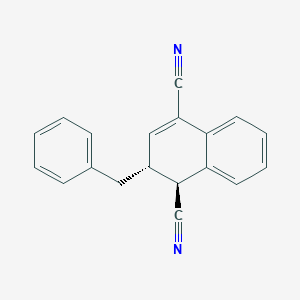
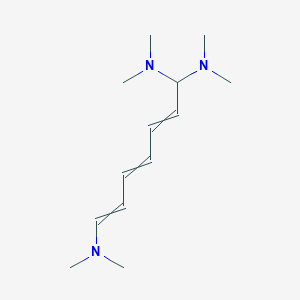
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
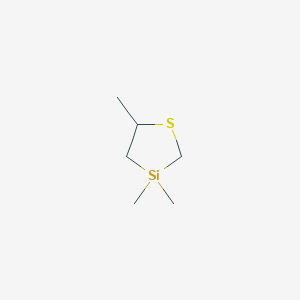
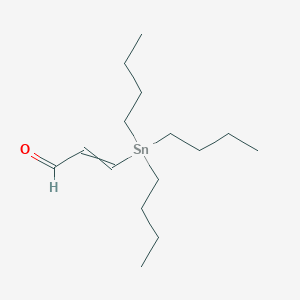
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
